Furazlocillin is derived from penicillin, modified to improve its pharmacological properties. It falls under the category of beta-lactam antibiotics, which work by inhibiting bacterial cell wall synthesis. This compound is classified as a ureidopenicillin, a subclass of penicillins known for their enhanced activity against Pseudomonas aeruginosa and other resistant organisms.
The synthesis of Furazlocillin typically involves the modification of existing penicillin structures. The process can be summarized in several key steps:
This synthetic pathway allows for the tailored modification of the antibiotic’s properties, improving its effectiveness against resistant bacterial strains.
Furazlocillin features a beta-lactam ring characteristic of penicillins, combined with a ureido side chain and a furazolidone moiety. The molecular formula is CHNOS, with a molecular weight of approximately 356.37 g/mol.
The three-dimensional structure can be visualized using molecular modeling software, illustrating how these components interact with bacterial enzymes.
Furazlocillin undergoes several key chemical reactions that are crucial for its antibacterial action:
Understanding these reactions helps in designing strategies to overcome bacterial resistance.
Furazlocillin exerts its antibacterial effects primarily through the inhibition of cell wall synthesis:
This mechanism underscores the importance of Furazlocillin as an effective treatment against susceptible strains.
Furazlocillin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical applications.
Furazlocillin has several important applications in both clinical and research settings:
The versatility of Furazlocillin makes it an essential compound in the ongoing battle against bacterial infections and resistance development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4